molecular formula C19H21NO4 B12815964 9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol

9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol

Cat. No.: B12815964
M. Wt: 327.4 g/mol
InChI Key: HNESGTKRCNCDKX-UHFFFAOYSA-N
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Description

Demethyleneberberine is a metabolite of berberine, an isoquinoline alkaloid found in various plants such as Berberis species. This compound has garnered attention due to its enhanced ability to cross the blood-brain barrier compared to berberine. Demethyleneberberine exhibits anti-inflammatory, antioxidant, and mitochondrial targeting properties, making it a potential therapeutic agent for neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

Demethyleneberberine can be synthesized through the demethylation of berberine. This process involves the removal of a methyl group from berberine, typically using reagents such as boron tribromide or other demethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of demethyleneberberine often involves the extraction of berberine from natural sources followed by its chemical modification. The extraction process includes the use of solvents to isolate berberine from plant materials, followed by purification steps. The demethylation process is then carried out on a larger scale using industrial-grade reagents and equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Demethyleneberberine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of demethyleneberberine, each with distinct chemical and biological properties .

Scientific Research Applications

Mechanism of Action

Demethyleneberberine exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Similar Compounds

    Berberine: The parent compound of demethyleneberberine, known for its broad-spectrum pharmacological activities.

    Berberrubine: Another metabolite of berberine with similar properties.

    Thalifendine: A related compound with distinct pharmacological effects.

    Jatrorrhizine: Another isoquinoline alkaloid with comparable biological activities.

    Columbamine: A structurally similar compound with unique pharmacological properties.

Uniqueness of Demethyleneberberine

Demethyleneberberine stands out due to its superior ability to cross the blood-brain barrier and its potent anti-inflammatory and antioxidant properties. These characteristics make it a promising candidate for treating neurodegenerative disorders and other conditions involving oxidative stress and inflammation .

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

9,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,3-diol

InChI

InChI=1S/C19H21NO4/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3

InChI Key

HNESGTKRCNCDKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)O)C=C1)OC

Origin of Product

United States

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